(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine
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Overview
Description
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine is an organic compound that belongs to the class of imines. This compound features a dibenzofuran moiety linked to a phenylmethanimine group through an E-configuration double bond. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine typically involves the condensation of dibenzofuran-2-carbaldehyde with aniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group into an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the imine group.
Phenylmethanimine: A simpler imine compound without the dibenzofuran moiety.
Benzofuran Derivatives: Compounds with similar furan-based structures but different substituents.
Uniqueness
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine is unique due to its combination of the dibenzofuran and phenylmethanimine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35751-59-8 |
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Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-dibenzofuran-2-yl-1-phenylmethanimine |
InChI |
InChI=1S/C19H13NO/c1-2-6-14(7-3-1)13-20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-19/h1-13H |
InChI Key |
KQCIUXQUXYIIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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